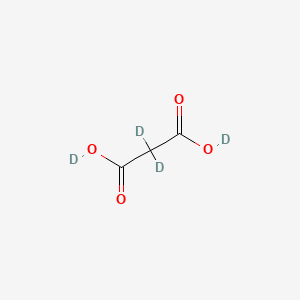

Malonic acid-d4

Description

Theoretical Framework of Isotopic Effects in Chemical and Biochemical Processes

The substitution of an atom with one of its isotopes can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). ucsd.edu The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and statistical mechanics, particularly transition state theory. nih.gov The primary cause of the KIE lies in the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds and their corresponding zero-point energies (ZPE). ucsd.edu

A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower zero-point energy compared to the corresponding carbon-hydrogen (C-H) bond. This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. If the breaking of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated molecule. ucsd.edumagritek.com This is referred to as a primary KIE. Secondary KIEs can also be observed when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. princeton.edu The magnitude of the KIE can provide valuable information about the transition state of a reaction, helping to elucidate reaction mechanisms. ucsd.edumagritek.com

Rationale for Deuterium (B1214612) Labeling in Mechanistic and Pathway Elucidation Studies

The predictable and measurable nature of the kinetic isotope effect makes deuterium labeling an invaluable technique for a wide range of scientific investigations. isotope.com By selectively replacing hydrogen with deuterium in a molecule, researchers can trace the fate of specific atoms through complex reaction sequences and metabolic pathways. acs.org

One of the primary applications of deuterium labeling is in the elucidation of reaction mechanisms. Current time information in Boston, MA, US.cymitquimica.com By observing a KIE upon deuteration of a specific position in a reactant, chemists can infer whether the bond to that position is broken during the rate-limiting step of the reaction. Current time information in Boston, MA, US. Furthermore, deuterated compounds serve as essential tools in metabolic research. Administering a deuterated substrate to a biological system and subsequently analyzing the distribution of deuterium in the resulting metabolites allows for the mapping of biochemical pathways. sigmaaldrich.comresearchgate.net

In the field of analytical chemistry, deuterated compounds are widely used as internal standards for quantitative analysis by mass spectrometry. acs.orglcms.cz Since a deuterated compound has nearly identical chemical properties and chromatographic retention times to its non-deuterated analog but a different mass-to-charge ratio, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. lcms.cznih.gov

Positioning of Malonic Acid-d4 as a Key Isotopic Probe in Contemporary Research

This compound, with the chemical formula CD₂(COOD)₂, is a deuterated form of malonic acid where all four hydrogen atoms have been replaced by deuterium. isotope.comsigmaaldrich.com This isotopic substitution makes it a valuable tool in various research applications. cymitquimica.com

One notable application of this compound is in the study of reaction kinetics and mechanisms. For instance, in studies of the Belousov-Zhabotinsky (BZ) reaction, a classic example of a chemical oscillator, the substitution of malonic acid with this compound led to a measurable primary isotopic effect. nih.gov The observed increase in the induction period of the reaction was attributed to the slower enolization rate of the deuterated malonic acid, a key step in the reaction mechanism. nih.gov This demonstrates how this compound can be used to probe the intricacies of complex chemical systems.

Furthermore, this compound serves as a valuable internal standard in metabolomic studies. In a large-scale analysis of human plasma samples using liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS/MS), this compound was included in an internal standard mixture to ensure the accurate quantification of various metabolites. ucsd.edu Its use in this context highlights its importance in achieving reliable and reproducible results in complex biological matrices.

This compound is also utilized as a building block in the synthesis of other deuterated molecules. isotope.com Its reactive dicarboxylic acid functionality allows it to be a precursor for the creation of more complex deuterated compounds for use in pharmaceutical and materials science research. The properties of this compound make it a versatile and important isotopic probe in contemporary scientific research.

| Property | Value | Source(s) |

| IUPAC Name | dideuterio 2,2-dideuteriopropanedioate | |

| Synonyms | Propanedioic-2,2-d2 acid-1,3-d2, Tetradeuteriomalonic acid | cymitquimica.comsigmaaldrich.com |

| CAS Number | 813-56-9 | isotope.comsigmaaldrich.com |

| Molecular Formula | C₃D₄O₄ | cymitquimica.com |

| Linear Formula | CD₂(CO₂D)₂ | sigmaaldrich.com |

| Molecular Weight | 108.09 g/mol | isotope.comscbt.com |

| Appearance | White crystalline solid | cymitquimica.com |

| Melting Point | 132-135 °C (decomposes) | sigmaaldrich.com |

| Application Area | Specific Use of this compound | Research Finding/Example | Source(s) |

| Reaction Kinetics | Studying the kinetic isotope effect | Used in the Belousov-Zhabotinsky reaction, a primary isotopic effect (k₁h/k₁d = 7.6) was observed, indicating that the D-H substitution on the methylenic hydrogens affects the reaction rate. | nih.gov |

| Analytical Chemistry | Internal standard for mass spectrometry | Included in an internal standard mixture for the LC-IMS-MS/MS analysis of human plasma metabolites to ensure accurate quantification. | ucsd.edu |

| Synthetic Chemistry | Deuterated building block | Serves as a precursor for the synthesis of other deuterated compounds, such as deuterated drugs and materials. | isotope.com |

| Metabolic Studies | Tracer for metabolic pathways | Employed in tracer studies to investigate metabolic pathways and enzyme activities. | |

| NMR Spectroscopy | Reference compound | Used as a standard or reference in NMR studies to analyze molecular structures and dynamics. |

Structure

3D Structure

Properties

IUPAC Name |

dideuterio 2,2-dideuteriopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231042 | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-56-9 | |

| Record name | Propanedioic-2,2-d2 acid-1,3-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H2)Malonic (2H2)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H2]malonic [2H2]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Malonic Acid D4 and Its Derivatives

Deuterium (B1214612) Exchange Protocols for Malonic Acid Synthesis

Hydrogen-deuterium (H/D) exchange is a common and effective method for introducing deuterium into organic molecules. wikipedia.org For malonic acid, this process is facilitated by the acidity of the protons at the α-carbon and the carboxylic acid groups. The exchange of the carboxylic acid protons is a rapid process that occurs readily in the presence of a deuterium source, such as deuterium oxide (D₂O). nsf.gov

The exchange of the α-hydrogens is a slower process that is typically catalyzed by either acid or base. libretexts.org This exchange proceeds through a keto-enol tautomerization mechanism. nsf.gov In a deuterated environment, the enol form of malonic acid can be deuterated at the α-carbon upon returning to the keto form. nsf.gov The presence of two adjacent carbonyl groups in malonic acid enhances the acidity of the α-hydrogens, making this exchange feasible under relatively mild conditions. An excess of the deuterium source is necessary to drive the equilibrium towards the fully deuterated product. libretexts.org

The general protocol for deuterium exchange of malonic acid involves dissolving the compound in an excess of D₂O, often with the addition of an acid or base catalyst, and allowing the reaction to proceed, sometimes with heating, until the desired level of deuteration is achieved. The progress of the exchange can be monitored using techniques such as NMR spectroscopy to determine the degree of deuterium incorporation.

Directed Synthesis of Perdeuterated Malonic Acid (Malonic Acid-d4)

A more direct route to perdeuterated malonic acid (this compound) involves the reaction of carbon suboxide (C₃O₂) with deuterium oxide (D₂O). atamankimya.com This method circumvents the need for multiple exchange cycles that may be required to achieve high isotopic purity with H/D exchange protocols. The reaction can be represented as follows:

C₃O₂ + 2 D₂O → CD₂(COOD)₂

This synthesis is achieved by warming a dry mixture of phosphorus pentoxide (P₄O₁₀) and malonic acid to produce carbon suboxide, which is then reacted with deuterium oxide. wikipedia.org This method offers a potentially more efficient pathway to this compound, provided the reagents are handled with appropriate care due to the reactive nature of carbon suboxide.

Preparation of Deuterated Malonic Acid Esters and Other Functionalized Derivatives

Deuterated derivatives of malonic acid, such as its esters, are important intermediates in organic synthesis. The malonic ester synthesis, a well-established method for preparing substituted acetic acids, can be adapted to produce deuterated compounds. libretexts.org

One approach is to start with perdeuterated malonic acid (this compound) and perform a Fischer esterification with a suitable alcohol in the presence of an acid catalyst. sciencemadness.org For example, the reaction of this compound with ethanol (B145695) would yield diethyl malonate-d4.

Alternatively, non-deuterated malonic esters, such as diethyl malonate, can be subjected to H/D exchange protocols similar to those used for malonic acid itself. The α-hydrogens of diethyl malonate are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source. organic-chemistry.org

The synthesis of other functionalized derivatives, such as mono-substituted malonic acid half oxyesters (SMAHOs), can also be adapted to produce deuterated analogues. nih.gov This can be achieved either by starting with a deuterated malonic acid derivative or by introducing deuterium at a later stage in the synthetic sequence. These deuterated SMAHOs can then serve as building blocks for more complex deuterated molecules. nih.gov

Isotopic Purity and Enrichment Considerations in Synthesis

The isotopic purity of this compound and its derivatives is a critical parameter, particularly for applications in quantitative analysis and mechanistic studies. Commercially available this compound typically has an isotopic purity of around 98 atom % D. isotope.com

Several analytical techniques are employed to determine the isotopic purity and enrichment of deuterated compounds. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it can distinguish between the different isotopologues of a molecule based on their precise mass-to-charge ratios. nih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy is another essential technique. While ¹H NMR can be used to monitor the disappearance of proton signals at specific positions, deuterium (²H) NMR can directly detect the presence and location of deuterium atoms. nih.govsigmaaldrich.com

Advanced Spectroscopic Characterization of Malonic Acid D4 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The substitution of protons with deuterons significantly alters the magnetic resonance properties of the molecule, making malonic acid-d4 particularly suited for specialized NMR experiments. Deuterium's nuclear spin of I=1, in contrast to the proton's I=1/2, gives rise to a nuclear quadrupole moment, which provides a sensitive probe of the local electronic environment.

Deuteron (B1233211) Magnetic Resonance (DMR) of this compound provides detailed information about its molecular structure. In a single crystal study of deuterated malonic acid, DMR analysis identified four distinct electric quadrupole interaction tensors. tandfonline.com The quadrupole coupling constants were determined to be 181.9 ± 0.2, 179.9 ± 0.2, 168.1 ± 0.2, and 165.0 ± 2.0 kHz, with corresponding asymmetry factors of 0.103 ± 0.002, 0.125 ± 0.002, 0.038 ± 0.002, and 0.01 ± 0.03. tandfonline.com

The orientation of the principal components of these tensors relative to the crystal structure allows for the assignment of the signals to specific deuteron sites. For two of the tensors, the maximum principal components align closely with the hydrogen bond directions, suggesting they correspond to the carboxyl deuterons. The other two tensors were assigned to the methylene (B1212753) (CD₂) deuterons, as the angle between their maximum principal components and the C-C single bonds are approximately tetrahedral. tandfonline.com These DMR studies are instrumental in refining the understanding of hydrogen bonding and molecular orientation within the crystal lattice.

Solid-state deuterium (B1214612) NMR is a powerful technique for investigating molecular dynamics and determining the quadrupolar coupling constant (Cq), which is sensitive to the electronic environment of the deuteron. The Cq value, in turn, can be correlated with bond distances. chemrxiv.org

In studies of this compound, the signal from the deuterons is highly dependent on factors like the magic angle offset in magic angle spinning (MAS) experiments. ethz.ch The quadrupolar interaction can be partially averaged by rapid molecular motion, and the analysis of the resulting lineshapes provides information on the type and rate of the dynamic processes. wiley.com For instance, the temperature dependence of the NMR lineshape can be used to calculate the activation energy for specific molecular motions. wiley.com

Research has established a correlation between the M-D bond distance and the Cq value for transition-metal deuterides, and similar principles can be applied to the C-D bonds in this compound. chemrxiv.org The quadrupolar coupling constants determined from solid-state NMR of deuterated malonic acid are crucial for understanding the local structure and dynamics. tandfonline.comresearch-solution.com

Table 1: Deuteron Quadrupole Coupling Constants and Asymmetry Factors in this compound

| Deuteron Site | Quadrupole Coupling Constant (kHz) | Asymmetry Factor (η) |

| Carboxyl 1 | 181.9 ± 0.2 | 0.103 ± 0.002 |

| Carboxyl 2 | 179.9 ± 0.2 | 0.125 ± 0.002 |

| Methylene 1 | 168.1 ± 0.2 | 0.038 ± 0.002 |

| Methylene 2 | 165.0 ± 2.0 | 0.01 ± 0.03 |

This table is based on data from a single crystal DMR study of deuterated malonic acid. tandfonline.com

Two-dimensional (2D) NMR spectroscopy offers enhanced resolution and the ability to probe correlations between different nuclei. For this compound, 2D NMR techniques have been employed to separate the overlapping signals from the carboxyl and methylene deuterons in polycrystalline samples under magic angle spinning (MAS) conditions. nih.gov

One such technique is two-dimensional double-quantum (DQ) MAS NMR. nih.gov The generation of double-quantum coherences requires a dipolar coupling between two nuclei, providing information about their proximity. wiley.com In the context of this compound, this can be used to distinguish between the different deuteron environments. nih.gov Another approach is two-dimensional quadrupole-resolved MAS NMR, which separates the signals based on their quadrupolar interactions. nih.gov

Experimental results from 2D-NMR measurements on a single crystal of deuterated malonic acid have been used to study the excitation of the double quantum transition of the spin I=1 system. capes.gov.braip.org These advanced NMR methods, often involving hypercomplex spectroscopy for sign discrimination and phase separation, allow for the accurate determination of quadrupole parameters by simulating the resulting spinning sideband manifolds. nih.gov

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies of the molecule, providing a powerful tool for band assignment and the study of dynamic processes.

The substitution of hydrogen with deuterium in malonic acid to form this compound leads to predictable shifts in its vibrational spectrum. These isotopic shifts are crucial for the correct assignment of vibrational bands to specific molecular motions. For instance, the C-H stretching vibrations (ν(C-H)) around 2950 cm⁻¹ are replaced by C-D stretching vibrations (ν(C-D)) at a lower frequency, approximately 2200 cm⁻¹, due to the heavier mass of deuterium. nsf.gov Similarly, the O-H stretching bands (ν(O-H)) of the carboxylic acid groups are shifted to lower wavenumbers upon deuteration to become ν(O-D) bands. researchgate.net

Infrared spectroscopic studies of four isotopic varieties of malonic acid, including the fully deuterated d4 form, have been conducted to understand the relationship between hydrogen bond energy and the distance between carboxyl groups. researchgate.netresearchgate.net These studies analyze the effects of isotopic dilution and temperature on the fine structures of the ν(O-H) and ν(O-D) bands. researchgate.net In complexes of malonic acid, such as with glycine, deuteration causes the absorption bands at 3250–2300 cm⁻¹, 1620 cm⁻¹, and 1510 cm⁻¹ to shift to lower wave numbers. oup.com

Table 2: Isotopic Shifts in the Vibrational Spectrum of Malonic Acid

| Vibrational Mode | Approximate Wavenumber in Malonic Acid (cm⁻¹) | Approximate Wavenumber in this compound (cm⁻¹) |

| C-H Stretch | ~2950 | N/A |

| C-D Stretch | N/A | ~2200 |

| O-H Stretch | High frequency region | N/A |

| O-D Stretch | N/A | Lower frequency than O-H |

This table illustrates the general shifts observed upon deuteration based on fundamental principles and reported data. nsf.govresearchgate.net

In situ Raman spectroscopy is a powerful technique for real-time monitoring of chemical reactions. It has been effectively used to study the kinetics of hydrogen-deuterium (H/D) exchange in malonic acid, which is linked to its keto-enol tautomerization. nsf.govacs.org By monitoring the change in intensity of the C-H stretching band (~2950 cm⁻¹) and the C-D stretching band (~2200 cm⁻¹), the progress of the isotopic exchange at the α-carbon can be quantified. nsf.gov

In these experiments, aqueous droplets of malonic acid are exposed to a deuterated environment (D₂O). The hydrogen atoms of the carboxylic acid groups exchange rapidly with deuterium. nsf.gov The slower exchange of the α-hydrogens, which is mediated by the keto-enol tautomerization mechanism, can then be followed spectroscopically. nsf.gov This approach has been used to determine the enolization rate of malonic acid in aqueous droplets, revealing that the rate can be significantly higher in droplets compared to bulk solution. nsf.govacs.org The kinetics are also observed to be dependent on factors such as relative humidity and droplet size. nsf.govacs.org

Probing Intermolecular Interactions and Hydrogen Bonding via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the dynamics of hydrogen-bonded systems, such as those found in crystalline this compound. The substitution of protons with deuterons significantly alters the vibrational frequencies, particularly those of the hydroxyl groups (O-D stretch), providing a clear window into the nature of hydrogen bonding.

Studies on the isotopic varieties of malonic acid, including the fully deuterated form (d4), reveal a distinct relationship between the energy of the hydrogen bonds and the crystallographic distance between the associated carboxyl groups. scribd.com Analysis of the fine structures of the νO–D (O-D stretching) bands, and how they are affected by temperature changes, provides detailed information on these interactions. scribd.com In the crystalline state, malonic acid molecules form aggregates, but the low symmetry of these assemblies can limit long-range dynamical co-operative interactions between hydrogen bonds. scribd.com

The IR spectra of isotopically diluted samples, where both protons and deuterons are present, show that the distribution of isotopes within the hydrogen bonds is not random. mdpi.com This is evidenced by the significant invariance of the νO–H and νO–D bands, suggesting preferential formation of certain isotopic configurations. mdpi.com The analysis of these spectral effects, especially in polarized IR spectra of single crystals, helps to unravel the complex vibrational coupling mechanisms within the hydrogen-bonded dimers. mdpi.comacs.org

Neutron Diffraction Analysis of Deuterated Malonic Acid Crystal Structures

Neutron diffraction is uniquely suited for determining the precise location of light atoms like deuterium, which scatter neutrons with a sufficiently large cross-section to be accurately located. mdpi.comstfc.ac.uk This capability has been pivotal in refining the crystal structure of this compound and understanding its phase behavior.

Detailed Structural Refinements and Atomic Positional Analysis

Comprehensive neutron diffraction studies on single crystals of deuterated malonic acid (DOOC(CD₂)COOD) have provided highly detailed structural models at various temperatures. nih.govpsu.edu At 153 K, which is above its low-temperature phase transition, this compound crystallizes in the triclinic space group P-1 with two molecules per unit cell. nih.govpsu.edu

The structural refinements for the different temperature phases were carried out using an anharmonic structural model that includes higher-order atomic displacement tensors (up to the fourth order in the Gram-Charlier expansion). nih.govpsu.edu This advanced approach is necessary because some atoms exhibit significant anharmonic motion, particularly torsional movements, which increases with temperature. nih.gov Thermal motion analysis reveals a large torsional motion around one of the COOD groups, which is associated with the conformational changes that occur during the phase transition. nih.govpsu.edu

| Parameter | 153 K (β-phase) | 50 K (γ-phase) |

| Formula | C₃D₄O₄ | C₃D₄O₄ |

| Space Group | P-1 | P-1 |

| Z | 2 | 4 |

| Z' | 1 | 2 |

| a (Å) | 5.353(3) | 10.648(5) |

| b (Å) | 5.378(3) | 5.385(3) |

| c (Å) | 8.083(4) | 8.046(4) |

| α (°) ** | 102.73(3) | 102.97(3) |

| β (°) | 103.48(3) | 103.27(3) |

| γ (°) ** | 97.43(4) | 97.23(4) |

| Crystallographic data for deuterated malonic acid at temperatures above and below the phase transition. Data sourced from McMullan et al. (2008). nih.govpsu.edu |

Elucidation of Phase Transitions in Deuterated Malonic Acid Crystals

Neutron diffraction studies have been instrumental in clarifying the nature of a low-temperature phase transition in deuterated malonic acid. nih.govpsu.edu Calorimetric measurements had previously suggested a transition at approximately 60 K. psu.edu Neutron diffraction experiments confirmed a first-order phase transition occurring at a critical temperature (Tc) of 57 K. nih.govpsu.edu

Upon cooling through this transition, the crystal structure undergoes a significant change. The unit cell doubles along the a-axis, and the number of molecules in the unit cell increases from two to four. nih.govpsu.edu This transition from the β-phase (above 57 K) to the γ-phase (below 57 K) involves conformational changes in the malonic acid molecules. researchgate.net Molecules that are symmetrically equivalent in the higher-temperature β-phase become crystallographically independent in the low-temperature γ-phase, leading to a more complex structure with two independent molecules in the asymmetric unit (Z' = 2). nih.govpsu.edu

Investigation of Deuteron Ordering and Hydrogen Bond Geometries

A key finding from the neutron diffraction analysis is the detailed picture of the hydrogen-bonding network. In the crystal structure, the this compound molecules are organized into linear chains. nih.govpsu.edu These chains are formed by molecules linking end-to-end via asymmetric O–D···O hydrogen bonds, which create cyclic dimers between the carboxyl groups of adjacent molecules. nih.govpsu.edu

| Hydrogen Bond | D···A Distance (Å) at 153 K | D···A Distance (Å) at 50 K |

| O(11)–D(11)···O(22) | 1.621 | 1.620 (Molecule 1) |

| O(21)–D(21)···O(12) | 1.636 | 1.642 (Molecule 2) |

| C(2)–D(2A)···O(11) | 2.502 | 2.441 (Molecule 1) |

| C(2)–D(2B)···O(21) | 2.597 | 2.610 (Molecule 2) |

| Selected intermolecular hydrogen bond distances (Deuterium···Acceptor) in deuterated malonic acid. Note: At 50 K, there are two independent molecules. Data adapted from McMullan et al. (2008). nih.govpsu.eduresearchgate.net |

Mechanistic Elucidation Using Malonic Acid D4 As an Isotopic Tracer

Reaction Mechanism Studies in Organic Transformations

The use of malonic acid-d4 provides critical insights into the step-by-step processes of various organic reactions. By substituting deuterium (B1214612) at the reactive methylene (B1212753) position, chemists can investigate bond-breaking and bond-forming steps that are central to reaction mechanisms.

The decarboxylation of malonic acid and its derivatives is a classic organic reaction, and the study of its kinetic isotope effect (KIE) offers deep mechanistic insights. The KIE is the ratio of the rate constant of a reaction using a light isotope (kH) to that of the same reaction using a heavy isotope (kD). A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. pharmacy180.com

In the thermal decarboxylation of malonic acid, studies have focused on the carbon isotope effect, finding a significant k¹²/k¹³ value that indicates the C-C bond cleavage is well-developed in the transition state. pharmacy180.com When studying the decarboxylation of a malonic acid derivative using this compound, the observation of a primary deuterium KIE would similarly imply that the cleavage of the C-D bond is a rate-limiting event.

Table 1: Deuterium Labeling Studies in Photoredox Decarboxylation

| Experiment Condition | Deuterium Source | Deuterium Incorporation in Product | Mechanistic Implication |

| Standard conditions with d₂-TFE solvent | 2,2,2-trifluoroethanol-d₂ | None observed | Solvent is not the primary hydrogen atom donor. nih.gov |

| Standard conditions with d₁-TFE solvent | 2,2,2-Trifluoroethanol-d₁ | 63% observed | The proton from the carboxylic acid starting material is incorporated into the product. nih.gov |

| Kinetic analysis with deuterated thiophenol | Deuterothiophenol | No kinetic isotope effect | C-H bond formation is not the rate-determining step; carboxylate oxidation is likely turnover-limiting. nih.govresearchgate.net |

Investigation of Keto-Enol Tautomerization Kinetics via H/D Exchange

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry. Malonic acid can exist in both keto and enol forms, and the kinetics of their interconversion can be effectively studied using hydrogen-deuterium (H/D) exchange. nsf.gov While the carboxylic acid protons of malonic acid exchange rapidly with deuterium in a D₂O solvent, the α-hydrogens (or deuterons in this compound) at the central carbon exchange more slowly. nsf.gov This slower exchange is directly mediated by the keto-enol tautomerization process. nsf.gov

Researchers have monitored the kinetics of this tautomerization in aqueous microdroplets by tracking the spectroscopic signatures of the C-H and C-D bonds using Raman spectroscopy. nsf.gov In these studies, the disappearance of the C-H stretch and the appearance of the C-D stretch provide a direct measure of the reaction progress. nsf.gov

A key finding from this research is that the environment significantly impacts the reaction rate. The enolization rate for malonic acid was found to be substantially higher in aqueous droplets compared to the rate in a bulk aqueous solution. nsf.gov

Table 2: Enolization Rate of Malonic Acid in Different Environments

| Environment | Measurement Technique | Key Finding | Reference |

| Aqueous Droplets (28–91 µm) | Electrodynamic Balance with Raman Spectroscopy | Enolization rate is 10-fold higher than in bulk solution. | nsf.gov |

| Bulk Aqueous Solution | Spectroscopic analysis | Serves as a baseline for comparison with droplet kinetics. | nsf.gov |

Mechanistic Insights into Malonic Ester Synthesis and Related Reactions

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org The mechanism hinges on the acidity of the methylene protons located between the two carbonyl groups of a malonic ester. metoree.commasterorganicchemistry.com The process involves several distinct steps:

Deprotonation: A base removes a proton from the α-carbon, creating a resonance-stabilized enolate ion. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Alkylation: The nucleophilic enolate attacks an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting dialkylated or monoalkylated ester is hydrolyzed to the corresponding malonic acid, which then undergoes thermal decarboxylation to yield the final carboxylic acid product. wikipedia.orglibretexts.org

Using a deuterated malonic ester, derived from this compound, is central to probing this mechanism. The initial deprotonation step involves the cleavage of a C-D bond. By comparing the reaction rate for the deuterated and non-deuterated ester, a deuterium kinetic isotope effect can be measured. A significant KIE would confirm that the deprotonation of the α-carbon is the rate-determining step of the synthesis. pharmacy180.com The use of isotopically labeled esters thus allows for a precise determination of the reaction's energy landscape and the nature of its slowest step.

The study of irradiated materials provides insight into high-energy chemical reactions. When this compound is irradiated in a nuclear reactor, recoil deuterons are produced, which can induce nuclear reactions with other atoms in the sample. akjournals.com One such reaction is the formation of energetic nitrogen-13 (B1220869) (¹³N) atoms. akjournals.com

A study investigating the chemical fate of these ¹³N atoms in a this compound matrix found that they react to form several ¹³N-labeled products. akjournals.com The primary products identified, in descending order of their radiochemical yields, were ammonia (B1221849) (¹³NH₃), nitric acid (H¹³NO₃), aminomalonic acid ([¹³N]aminomalonic acid), and hydrogen cyanide (HC¹³N). akjournals.com

Furthermore, the research demonstrated that the formation of these products is influenced by the physical structure of the target material. By diluting the this compound with D₂O, the average intermolecular distance between this compound molecules was increased. This led to a direct relationship between the yield of ¹³NH₃ and the cubic root of the molar ratio of D₂O to this compound, while the yields of the other products were inversely proportional. akjournals.com These findings suggest a mechanism where the recoil ¹³N atom reacts with its immediate surroundings to form the observed products. Another study noted the use of electron-electron double resonance to investigate irradiated single crystals of this compound. dss.go.th

Table 3: ¹³N-Labeled Products from Irradiated this compound

| Product | Relative Yield | Dependence on Intermolecular Distance |

| ¹³NH₃ | Highest | Directly proportional to the cubic root of the molar ratio {D₂O/CD₂(COOD)₂} |

| H¹³NO₃ | Second highest | Inversely proportional to the cubic root of the molar ratio {D₂O/CD₂(COOD)₂} |

| [¹³N]Aminomalonic acid | Third highest | Inversely proportional to the cubic root of the molar ratio {D₂O/CD₂(COOD)₂} |

| HC¹³N | Lowest | Inversely proportional to the cubic root of the molar ratio {D₂O/CD₂(COOD)₂} |

Data sourced from a study on the reaction of ¹³N in irradiated this compound. akjournals.com

Understanding Cross-linking Mechanisms in Macromolecular Systems

Isotopic labeling is also a key strategy for understanding the complex mechanisms by which small molecules cross-link large macromolecules like proteins.

Malonic acid has been proposed as a less toxic, "green" alternative to formaldehyde (B43269) for the cross-linking of proteins in applications like immunocytochemistry. scirp.orgscirp.org While formaldehyde forms a methylene bridge between the amino groups of two amino acids via a Mannich reaction, the exact mechanism for malonic acid-mediated cross-linking is still under investigation. scirp.orgscirp.org

A proposed theoretical mechanism suggests that malonic acid could facilitate a similar Mannich-like reaction, but instead of a single-carbon methylene bridge, it would form a three-carbon propyl bridge to link protein chains. scirp.orgscirp.org

The use of this compound is critical for verifying this proposed mechanism. By treating proteins with this compound and analyzing the resulting cross-linked structure, the fate of the deuterium atoms can be traced.

Table 4: Proposed Role of this compound in Elucidating Protein Cross-linking

| Mechanistic Step | Role of this compound | Expected Outcome if Mechanism is Correct |

| Activation | The deuterated methylene group (-CD₂-) is part of the reactive species. | The deuterium atoms are retained during the initial activation of the malonic acid. |

| Reaction with Protein | The activated this compound reacts with amino groups on protein chains. | The -CD₂- group is incorporated into the protein structure. |

| Bridge Formation | A stable, three-carbon propyl bridge containing the deuterated carbon is formed between two amino acid residues. | Analysis of the cross-linked protein (e.g., via mass spectrometry) would detect the presence of the deuterated propyl bridge, confirming the proposed pathway. |

If the deuterated central carbon and its attached deuterium atoms from this compound are found within the final cross-link, it would provide strong evidence for the proposed propyl bridge mechanism. This demonstrates how isotopic labeling with this compound can provide definitive evidence for reaction pathways in complex biological systems.

Characterization of Reaction Intermediates with Deuterium Labeling

The isotopic labeling of molecules with deuterium provides a powerful, non-invasive tool for elucidating complex chemical reaction mechanisms. This compound (CD₂(COOD)₂), a deuterated isotopologue of malonic acid, serves as an invaluable tracer for identifying and characterizing transient reaction intermediates. By replacing hydrogen atoms with heavier deuterium isotopes, researchers can track the fate of specific atoms or molecular fragments throughout a reaction pathway. This substitution does not alter the chemical potential energy surface of the reaction but does affect mass-dependent properties, most notably vibrational frequencies, which forms the basis for kinetic isotope effects and allows for the differentiation of labeled species using various analytical techniques. princeton.edu

The core principle behind using this compound to characterize intermediates lies in tracing the deuterium label. When this compound is used as a reactant or precursor, the position of the deuterium atoms in the intermediates and final products offers direct evidence for proposed mechanistic steps, such as bond formations and cleavages. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), are instrumental in this process. For instance, the absence of proton signals in NMR simplifies spectra, making it easier to identify deuterated species.

One of the clearest demonstrations of using this compound to characterize a fleeting intermediate is in the study of its thermal decomposition. Through flash vacuum pyrolysis (FVP) at high temperatures, researchers have successfully generated and identified 1,1-ethenediol-d4, the long-elusive enol tautomer of acetic acid. uni-giessen.de In these experiments, this compound was pyrolyzed at 400°C, and the resulting products were trapped in an argon matrix at 10 K. Subsequent IR spectroscopic analysis allowed for the characterization of the deuterated enol intermediate, matching the experimental spectra with computationally predicted vibrational frequencies. uni-giessen.ded-nb.info This provided unambiguous evidence for the formation of this highly reactive intermediate during the decarboxylation of malonic acid.

Deuterium labeling with this compound is also crucial for understanding the kinetics and intermediates in complex oscillating chemical reactions, such as the Belousov-Zhabotinsky (BZ) reaction. nih.gov In the BZ reaction, where malonic acid is the organic substrate, substituting it with this compound leads to a measurable change in the reaction kinetics, specifically an increase in the length of the induction period. nih.gov This observation is attributed to a primary kinetic isotope effect on the enolization of malonic acid, a critical step for the subsequent bromination to form bromomalonic acid, which is a key intermediate. The slower rate of enolization for the deuterated species (kH/kD = 7.6) directly demonstrates that the cleavage of the C-H (or C-D) bond at the central methylene group is involved in this rate-determining step and that the formation of the bromomalonic acid intermediate is consequently delayed. nih.gov

Furthermore, this compound acts as a precursor for the synthesis of other deuterated molecules, enabling the study of their respective reaction intermediates. For example, α-deuterated carboxylic acids can be synthesized from malonic acids through a process of deuterium exchange and decarboxylation, providing a pathway to specifically labeled compounds for further mechanistic studies. researchgate.net

The table below summarizes key research findings where this compound was used to characterize reaction intermediates.

| Reaction System | Intermediate(s) Characterized | Method of Detection/Characterization | Key Finding | Reference(s) |

| Flash Vacuum Pyrolysis of this compound | 1,1-Ethenediol-d4, Ketene-d2 | Matrix Isolation Infrared (IR) Spectroscopy | Provided the first spectroscopic identification of 1,1-ethenediol, the enol intermediate in malonic acid decarboxylation. | uni-giessen.ded-nb.info |

| Belousov-Zhabotinsky (BZ) Reaction | Enol form of malonic acid, Bromomalonic acid | Spectrophotometry, Kinetic Analysis | A large primary kinetic isotope effect (kH/kD = 7.6) confirmed that C-D bond cleavage is rate-limiting for enolization, which in turn controls the formation rate of the bromomalonic acid intermediate. | nih.gov |

| Malonic Acid-Mediated Acylation | Ketene (B1206846) | In situ ¹H-NMR, DFT studies | The reaction proceeds through a reactive ketene intermediate formed from the malonic acid precursor. | nih.gov |

These examples underscore the utility of this compound as an isotopic tracer. By following the deuterium labels, chemists can gain profound insights into the identities and roles of transient species that are otherwise difficult or impossible to observe, thereby constructing a more complete and accurate picture of the reaction mechanism.

Biochemical and Metabolic Pathway Investigations Employing Malonic Acid D4

Isotopic Tracing for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com Stable isotope labeling, using compounds like Malonic acid-d4, is a cornerstone of MFA, enabling researchers to follow the journey of metabolites through intricate cellular networks. creative-proteomics.comnih.gov

De Novo Biosynthesis Pathway Mapping Using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds is instrumental in mapping de novo biosynthesis pathways. mdpi.com By introducing a deuterated precursor like this compound into a biological system, scientists can trace the incorporation of deuterium into newly synthesized molecules. smolecule.com This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the identification and quantification of metabolites produced through specific pathways. smolecule.comnih.gov For instance, deuterium from labeled water (D2O) has been used to measure the synthesis rates of lipids and DNA. mdpi.com Similarly, this compound can be used to track the flow of carbon and hydrogen atoms in pathways where malonate is an intermediate or can be converted to one.

Flux Distribution Determination in Central Carbon Metabolism

Central carbon metabolism comprises the fundamental pathways for energy production and biosynthesis in most organisms. mdpi.comshimadzu.com Determining the distribution of metabolic flux through these pathways is crucial for understanding cellular physiology. creative-proteomics.com Isotope tracing with deuterated substrates provides valuable data for these analyses. researchgate.net While 13C is a more commonly used isotope for tracing carbon backbones, deuterium labeling offers insights into reactions involving C-H bond cleavage and hydride transfer. creative-proteomics.comnih.gov this compound can be used to probe fluxes in pathways connected to the tricarboxylic acid (TCA) cycle and fatty acid metabolism, where malonate and its derivatives play key roles. mdpi.comnih.gov The labeling patterns observed in downstream metabolites help to calculate the relative rates of different reactions, revealing how the cell allocates its resources under various conditions. mdpi.com

Enzymatic Reaction Mechanism Studies

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govresearchgate.net This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions.

Investigation of Substrate Specificity and Enzyme Kinetics with Deuterated Analogs

By comparing the reaction rates of an enzyme with its natural substrate and a deuterated analog like this compound, researchers can gain insights into the rate-determining steps of the catalytic mechanism. nih.govacs.org A significant KIE suggests that the cleavage of a carbon-deuterium bond is part of the slowest step in the reaction. nih.gov This information is invaluable for understanding how an enzyme binds to its substrate and carries out its chemical transformation. researchgate.netunisa.ac.za For example, studies using deuterated substrates have been crucial in elucidating the mechanisms of enzymes like cytochrome P450. nih.gov

| Study Type | Application of Deuterated Analog | Finding | Reference |

| Enzyme Kinetics | Comparison of reaction rates with protiated and deuterated substrates. | Reveals if C-H/C-D bond cleavage is rate-limiting. | nih.gov |

| Substrate Specificity | Testing binding and turnover of deuterated analogs. | Provides insights into the active site geometry and enzyme-substrate interactions. | researchgate.net |

Mechanistic Probes for Malonyl-CoA Decarboxylase and Related Enzymes

Malonyl-CoA decarboxylase is a key enzyme in fatty acid metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide. wikipedia.org Malonic aciduria, a rare metabolic disorder, is caused by a deficiency in this enzyme, leading to an accumulation of malonic acid. orpha.netmedlineplus.gov this compound can be used as a mechanistic probe to study this enzyme and others that act on malonate or its derivatives. The KIE observed with deuterated substrates can help to clarify the details of the decarboxylation mechanism. acs.org For instance, understanding the mechanism of decarboxylases is critical, and deuterated substrates can help distinguish between different proposed chemical pathways. acs.orgnih.gov

Novel Biosynthetic Pathway Engineering for Malonic Acid Production (focus on d4 use as tracer/standard)

There is growing interest in the biological production of valuable chemicals like malonic acid from renewable resources. researchgate.netmdpi.com Metabolic engineering efforts aim to create and optimize microbial strains for this purpose. researchgate.netnih.gov In this context, this compound serves as an essential analytical tool.

When engineering new pathways for malonic acid production, it is crucial to accurately measure the concentration of the target molecule in complex biological samples. researchgate.netnih.gov this compound is an ideal internal standard for quantification by mass spectrometry. biospec.netbiospec.net By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and analysis, leading to more accurate and reliable measurements of the produced malonic acid. biospec.net This precise quantification is vital for evaluating the efficiency of different engineered pathways and for guiding further optimization efforts. researchgate.netnih.gov

| Application | Role of this compound | Significance | Reference |

| Metabolic Engineering | Internal Standard | Enables accurate quantification of biologically produced malonic acid. | biospec.netbiospec.net |

| Pathway Optimization | Tracer | Helps to identify bottlenecks and inefficiencies in engineered biosynthetic routes. | researchgate.net |

Theoretical and Computational Studies of Malonic Acid D4

Quantum Chemical Calculations (DFT and Ab Initio)

Density Functional Theory (DFT) and ab initio methods are cornerstones in the computational study of malonic acid-d4, providing precise information on its electronic structure, potential energy surfaces, and spectroscopic characteristics.

Quantum chemical methods have been employed to explore the reaction pathways of deuterated malonic acid. One notable reaction studied is the thermal decarboxylation via flash vacuum pyrolysis to form 1,1-ethenediol-d4. d-nb.infouni-giessen.de Computational studies have mapped the energy profile of this process, identifying the transition states and intermediates involved in the elimination of carbon dioxide. d-nb.info

Furthermore, DFT calculations have been used to investigate the enolization chemistry of derivatives like malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), including their deuterated forms. nih.govacs.org These studies explored the energy differences between cisoid and transoid enol forms, identifying an additional molecular orbital in MAHTs that enhances delocalization between the sulfur atom and the enol group. nih.govacs.org This theoretical insight explains the observed differences in reactivity and enolization behavior between the thioesters and oxyesters. nih.gov

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) spectra. For the products of this compound pyrolysis, IR spectra were computed at the AE-CCSD(T)/cc-pCVTZ level of theory, a high-accuracy ab initio method. d-nb.infouni-giessen.de The excellent agreement between the calculated and experimentally measured vibrational frequencies for 1,1-ethenediol-d4 and its non-deuterated counterpart provided definitive evidence for the successful synthesis of this elusive enol. uni-giessen.de These calculations also accurately predicted the isotopic shifts in vibrational modes upon deuteration. For instance, the intense IR band at 1712 cm⁻¹ in the non-deuterated enol showed a calculated red shift of 57 cm⁻¹ upon deuteration, which aligned well with the experimental shift of 44 cm⁻¹. uni-giessen.de Similarly, the O-H stretching modes showed significant red shifts of approximately 1045 cm⁻¹, consistent with experimental observations. uni-giessen.de

Additionally, theoretical calculations have linked changes in vibrational frequencies to the entropy changes observed during phase transitions in solid this compound. researchgate.net

Computational studies have been vital in determining the stable conformations and molecular geometries of this compound and its derivatives. In the solid state, neutron diffraction studies show that the this compound molecule is not perfectly planar. psu.edunih.gov The crystal structure consists of molecules packed in linear chains linked by hydrogen bonds, forming cyclic dimers between carboxyl groups. psu.edunih.gov

Theoretical calculations on the enol forms of malonic acid half-esters have identified and characterized different conformers. nih.govacs.org DFT analysis of the enols of MAHTs and MAHOs has detailed the geometries of both cisoid and transoid forms, elucidating the structural differences that arise from the substitution of oxygen with sulfur. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a window into the time-dependent behavior of this compound, from the dynamics of individual molecules to the collective phenomena in the condensed phase.

MD simulations have offered insights into the intermolecular forces governing the behavior of this compound, particularly in solution. Simulations of the compound in aqueous environments reveal the formation of stable hydrated clusters. A key finding from these simulations is that the substitution of hydrogen with deuterium (B1214612) leads to a slight reduction in the strength of hydrogen bonding compared to the protiated (non-deuterated) form.

In the solid state, the intermolecular interactions are dominated by O-D···O hydrogen bonds that link the carboxyl groups of adjacent molecules into cyclic dimers. psu.edunih.gov Additionally, weaker C-D···O hydrogen bonds provide cross-linking between these chains. psu.edunih.gov The deuterons within the strong carboxyl hydrogen bonds are ordered and asymmetrically positioned. psu.edunih.gov

The solid-state behavior of this compound has been extensively studied, revealing complex phase transitions at low temperatures. Neutron diffraction experiments have provided detailed snapshots of the crystal structure at various temperatures, which are essential for validating and informing computational models of lattice dynamics. psu.edunih.gov

At 153 K, well above its low-temperature phase transition, this compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell. psu.edunih.gov A first-order phase transition occurs at a critical temperature (Tc) of 57 K. psu.edunih.gov Upon cooling through this transition, the unit cell doubles along the a-axis, and the space group remains P-1, but the number of molecules in the unit cell increases to four. psu.edunih.gov This structural change is driven by conformational changes in alternating molecular chains, making molecules that were equivalent by symmetry above the transition independent below it. psu.edunih.gov

Calorimetric studies have identified phase transitions for this compound at 60.0 K and 348.0 K, with associated entropy changes of 0.411 J K⁻¹ mol⁻¹ and 5.201 J K⁻¹ mol⁻¹, respectively. researchgate.net The low-temperature transition is described as having a martensitic nature, where the intermediate β phase can be supercooled and coexist with the lowest temperature γ phase. researchgate.net Thermal motion analysis using the diffraction data revealed significant torsional motion around one of the C-O(OD) bonds, which is directly associated with the conformational change at the phase transition. nih.gov Refinements of the crystal structure that included anharmonic terms showed that atoms involved in this torsional motion have a significant anharmonic component that increases with temperature. nih.gov

Data Tables

Table 1: Crystallographic Data for this compound at Different Temperatures

| Parameter | 153 K (β phase) | 50 K (γ phase) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.303 | 10.518 |

| b (Å) | 5.378 | 5.378 |

| c (Å) | 7.910 | 7.859 |

| α (°) ** | 102.66 | 102.82 |

| β (°) | 97.47 | 96.95 |

| γ (°) | 102.26 | 102.39 |

| Volume (ų) ** | 211.5 | 417.8 |

| Z | 2 | 4 |

| Data sourced from McMullan et al. (2008). psu.edunih.gov |

Computational Modeling of Atmospheric Cluster Formation Involving Deuterated Malonic Acid

Computational modeling is an essential tool in atmospheric science for understanding the molecular-level mechanisms of aerosol formation and growth. These models provide insights into how different atmospheric vapors cluster together to form new particles, which can eventually grow to become cloud condensation nuclei (CCN) and influence climate. acs.org The study of dicarboxylic acids, such as malonic acid, is of particular interest due to their prevalence in atmospheric aerosols. acs.org

The use of isotopically labeled compounds, such as this compound, in computational studies offers a unique avenue for probing the dynamics and thermodynamics of atmospheric clustering. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can investigate kinetic isotope effects and subtle changes in intermolecular forces, particularly hydrogen bonding, which is a critical interaction in the formation of atmospheric clusters.

Molecular dynamics (MD) simulations have been employed to investigate the behavior of this compound in aerosol-water systems under atmospheric conditions. These simulations provide a detailed view of how individual molecules interact and organize themselves.

Research Findings

Theoretical studies using MD simulations have revealed specific characteristics of hydrated clusters containing this compound:

Formation of Stable Hydrated Clusters: Simulations indicate that this compound readily forms stable clusters with water molecules. This is a crucial first step in the potential growth of aerosol particles.

Effect of Deuteration on Hydrogen Bonding: A key finding from these computational models is that the substitution of hydrogen with deuterium slightly reduces the strength of hydrogen bonds compared to its non-deuterated counterpart, malonic acid. While the change is subtle, it can influence the thermodynamics and kinetics of cluster formation and evaporation.

Temperature-Dependent Phase Behavior: The simulations have also elucidated a distinct, temperature-dependent behavior of these clusters. At lower atmospheric temperatures, the system tends to be in an "adsorption" phase, where water molecules adsorb onto the surface of a larger malonic acid grain. At higher temperatures, the system transitions to a "liquid-like mixing" phase, where this compound and water molecules form a more homogeneous mixed aggregate. researchgate.net This phase behavior is critical for predicting how these aerosol particles will interact with water vapor in the atmosphere.

These computational insights are valuable for refining models that predict the ability of organic aerosols to act as CCN. The ratio of oxygen to carbon (O:C) in organic molecules is a known factor in their hydrophilicity and CCN activity, and understanding the phase behavior of compounds like this compound contributes to a more nuanced picture. researchgate.net

Data from Computational Models

The following tables are based on the qualitative findings from molecular dynamics simulations. They illustrate the comparative behavior of this compound and its influence on atmospheric aerosol models.

Table 1: Comparative Hydrogen-Bonding Characteristics in Hydrated Clusters

| Property | Malonic Acid (Protiated) | This compound (Deuterated) | Implication for Atmospheric Modeling |

| Cluster Stability with Water | Forms stable hydrated clusters | Forms stable hydrated clusters | Both forms are expected to participate in aerosol formation. |

| Hydrogen-Bonding Strength | Standard | Slightly reduced | May lead to small differences in cluster evaporation rates and equilibrium water uptake. |

Table 2: Simulated Phase Behavior of this compound/Water Aggregates

| Temperature Regime | Dominant Phase | Description | Significance for Aerosol Properties |

| Low Temperature | Adsorption | Water molecules adsorb onto the surface of a this compound aggregate. researchgate.net | Affects surface properties and the initial stages of water uptake. |

| High Temperature | Liquid-like Mixing | A mixed aggregate of this compound and water molecules is formed. researchgate.net | Influences the particle's hygroscopicity, potential for chemical reactions, and ability to act as a CCN. |

While current computational studies on this compound are limited, they provide a foundational understanding of how isotopic substitution can influence the properties of atmospheric aerosols. Further research, including quantum chemical calculations on cluster binding energies and more extensive molecular dynamics simulations, would be beneficial to quantify these effects more precisely and integrate them into larger-scale atmospheric models.

Advanced Applications and Research Frontiers for Malonic Acid D4

Applications in Synthetic Organic Chemistry as a Deuterated Building Block

The use of deuterated building blocks like Malonic acid-d4 is a fundamental strategy in modern organic synthesis for creating more complex isotopically labeled molecules. ansto.gov.aursc.org These labeled compounds are essential for research in drug discovery, materials science, and metabolic studies. ansto.gov.auresearchgate.net this compound can be prepared by methods such as the repeated exchange of normal malonic acid with deuterium (B1214612) oxide (D₂O) or through the hydrolysis of deuterated malonate esters. cdnsciencepub.com

Asymmetric Synthesis of Chiral Deuterated Compounds

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, can be combined with isotopic labeling to create chiral deuterated compounds. wordpress.com Malonic acid derivatives are key starting materials in these processes. Methodologies for the asymmetric synthesis of chiral molecules starting from malonic acid can be adapted for its deuterated analog.

One established approach involves the use of chiral auxiliaries. wordpress.com A chiral auxiliary, which is an enantiomerically pure compound, is temporarily attached to the this compound substrate. This allows for a diastereoselective reaction, favoring the formation of one diastereomer. Subsequent removal of the auxiliary yields the desired single enantiomer of the deuterated product. wordpress.com

Another powerful technique is phase-transfer catalysis. For instance, the α-alkylation of malonate derivatives can be performed enantioselectively using a chiral phase-transfer catalyst. This method has been shown to produce chiral malonates with high chemical yields and excellent enantioselectivities (up to 98% ee). frontiersin.org By starting with a deuterated malonate derived from this compound, this process can be used to synthesize versatile chiral building blocks containing a deuterated quaternary carbon center. frontiersin.org Furthermore, research has demonstrated the synthesis of chiral intermediates from chiral half-esters of monoalkylmalonic acids, which can achieve a single diastereoisomer through crystallization-induced asymmetric transformation. rsc.org These strategies highlight the potential for creating complex, stereochemically defined deuterated molecules using this compound as the foundational block.

Incorporation into Complex Organic Molecules for Research

This compound is a precursor for incorporating deuterium into more complex molecules for various research applications. rsc.orgresearchgate.net Deuterated molecules are particularly valuable in pharmaceutical research to enhance the metabolic properties of drugs and in materials science to study structural integrity. ansto.gov.auresearchgate.net The ability to selectively introduce deuterium facilitates the synthesis of advanced functional materials and probes for metabolic and pharmacokinetic studies. rsc.org

A specific application is the synthesis of deuterated malonamides. These compounds are important in numerous fields, including as extractants in nuclear fuel reprocessing and as privileged structures in drug development for conditions like Alzheimer's disease. researchgate.net Researchers have successfully deuterated malonamide (B141969) derivatives using catalysts in a D₂O medium. The resulting deuterated malonamides serve as powerful tools for fundamental research, particularly in structural analysis using neutron scattering techniques. The significant difference in neutron scattering cross-sections between hydrogen (¹H) and deuterium (²H) allows for contrast-matching methods in small-angle neutron scattering (SANS) experiments, which help to elucidate the microscopic structure of these molecules in solution. researchgate.net

Catalytic Research and Reaction Optimization

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a fundamental tool for elucidating reaction mechanisms. wikipedia.org Replacing hydrogen with deuterium often slows down reactions where a C-H bond is broken in the rate-limiting step. wikipedia.orgyoutube.com this compound and its derivatives are used in catalytic research to probe these mechanisms.

Role in Templated Oligomerization Studies

In the field of catalytic research, understanding reaction intermediates and transition states is crucial for optimization. Hydrogen-deuterium (H/D) exchange studies using deuterated reagents can provide deep insights into reaction mechanisms. Research on the reactivity differences between malonic acid half thioesters (MAHTs) and malonic acid half oxyesters (MAHOs) has utilized H/D exchange protocols to probe their ease of keto-enol tautomerization. uea.ac.uk

In these studies, significant differences in the rates of H/D exchange and the levels of deuterium incorporation were observed between the thioester and oxyester derivatives. For example, a 4-bromothiophenol-derived MAHT achieved 97% deuterium incorporation within 9 minutes, whereas the corresponding 4-bromophenol-derived MAHO showed only 14% incorporation in the same timeframe. uea.ac.uk This difference in reactivity was attributed to a sulfur-containing molecular orbital in the MAHT providing a pathway for increased electron-density delocalization into the enol, which facilitates the keto-enol tautomerization. uea.ac.uk By extension, using this compound in templated oligomerization reactions that employ malonic acid derivatives would allow researchers to study the kinetics and mechanism of the crucial C-C bond-forming steps.

Electrochemical Studies of Oxidative Decarboxylation of Deuterated Malonates

Electrochemical methods, such as the Kolbe electrolysis, offer a green and efficient way to perform chemical transformations. gre.ac.uk The anodic oxidation of carboxylic acids leads to radical decarboxylation, forming carbon-centered radicals that can undergo further reactions. gre.ac.uknih.gov This process has been applied to the oxidative decarboxylation of disubstituted malonic acids to synthesize ketones and ketals. researchgate.net

The use of deuterated substrates is critical for mechanistic investigations in these reactions. For example, in a study on the photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives, the kinetic isotope effect was examined to determine the rate-limiting step. nih.gov The study found a lack of a primary kinetic isotope effect, suggesting that the C-H bond cleavage was not involved in the turnover-limiting step of the catalytic cycle. nih.gov Similarly, early studies on the decarboxylation of malonic acid used carbon-14 (B1195169) labeling to determine the isotope effect, providing foundational knowledge on the reaction mechanism. govinfo.gov Employing this compound in electrochemical oxidative decarboxylation studies would allow for precise measurements of the kinetic isotope effect, helping to distinguish between different proposed pathways and to optimize the reaction for the synthesis of valuable chemical products. nih.govresearchgate.net

Q & A

Q. Advanced Approach :

- Isotope Tracing : Incubate cell cultures with this compound and track incorporation into malonyl-CoA via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to quantify labeling patterns in downstream fatty acids .

- Control Experiments : Include unlabeled malonic acid controls to distinguish endogenous vs. tracer-derived metabolites.

- Kinetic Modeling : Apply compartmental models to estimate flux rates through acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) .

How do discrepancies arise between this compound reactivity in photochemical vs. Ce⁴⁺-mediated oxidation studies, and how should they be resolved?

Data Contradiction Analysis :

In Ce⁴⁺-mediated oxidation (e.g., Belousov-Zhabotinsky reaction), this compound forms malonyl radicals and end products like oxalic acid. However, UV photolysis generates additional byproducts (e.g., formic acid) due to hydrogen atom abstraction pathways .

Resolution Strategies :

- Use HPLC to profile reaction products under both conditions.

- Employ electron paramagnetic resonance (EPR) to detect radical intermediates and validate proposed mechanisms .

Which analytical techniques are most sensitive for quantifying this compound in complex biological matrices?

Q. Methodology Comparison :

How can reactive extraction protocols for this compound be optimized to minimize isotopic dilution?

Q. Experimental Optimization :

- Extractant Selection : Tributyl phosphate (TBP) in 1-octanol shows >90% efficiency for malonic acid recovery. For this compound, pre-saturate the organic phase with D₂O to prevent proton exchange .

- Box-Behnken Design : Optimize variables (extractant concentration, pH, contact time) statistically to maximize yield while preserving isotopic purity .

What computational models predict the behavior of this compound in aerosol-water systems under atmospheric conditions?

Molecular Dynamics (MD) Insights :

Simulations reveal that this compound forms stable hydrated clusters, with deuterium slightly reducing hydrogen-bonding strength compared to protiated analogs. Phase diagrams show distinct adsorption (low temperature) vs. liquid-like mixing (high temperature) behaviors .

Application : Use these models to study cloud condensation nucleus (CCN) activity, correlating O:C ratios with hydrophilicity .

How do dissociation constants (pKa) of this compound vary in mixed solvents, and how is this measured?

Q. pKa Determination Methods :

-

Potentiometric Titration : Measure pH shifts in ethylene glycol-water mixtures. Note that deuteration slightly lowers pKa₂ (second dissociation) due to isotopic effects on solvation .

-

Comparative Data :

Solvent (% Ethylene Glycol) pKa₁ pKa₂ 0% (H₂O) 2.83 5.69 30% 3.12 6.01 60% 3.45 6.38

What safeguards are critical when handling this compound to ensure experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.